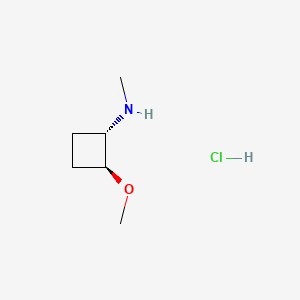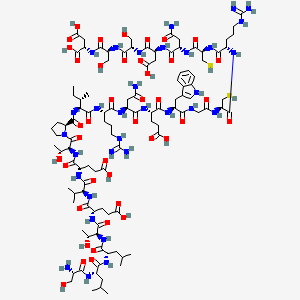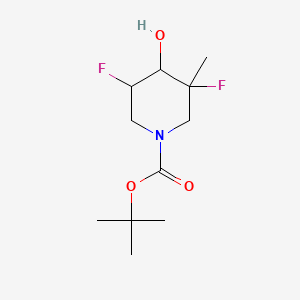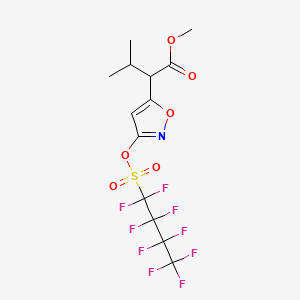
Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a perfluorobutyl group, which imparts unique chemical properties, including high stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form isoxazole rings.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation can significantly reduce reaction times and improve the efficiency of the synthesis process . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions and minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate involves its interaction with specific molecular targets. The perfluorobutyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the isoxazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can also form strong interactions with biological molecules, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-methyl-2-(3-(((trifluoromethyl)sulfonyl)oxy)isoxazol-5-YL)butanoate
- Methyl 3-methyl-2-(3-(((chloromethyl)sulfonyl)oxy)isoxazol-5-YL)butanoate
- Methyl 3-methyl-2-(3-(((bromomethyl)sulfonyl)oxy)isoxazol-5-YL)butanoate
Uniqueness
Methyl 3-methyl-2-(3-(((perfluorobutyl)sulfonyl)oxy)isoxazol-5-YL)butanoate is unique due to the presence of the perfluorobutyl group, which imparts exceptional stability and resistance to metabolic degradation. This makes it a valuable compound for applications requiring high chemical stability and durability .
Propiedades
Fórmula molecular |
C13H12F9NO6S |
|---|---|
Peso molecular |
481.29 g/mol |
Nombre IUPAC |
methyl 3-methyl-2-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)-1,2-oxazol-5-yl]butanoate |
InChI |
InChI=1S/C13H12F9NO6S/c1-5(2)8(9(24)27-3)6-4-7(23-28-6)29-30(25,26)13(21,22)11(16,17)10(14,15)12(18,19)20/h4-5,8H,1-3H3 |
Clave InChI |
FUBQLISBTGYALH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC(=NO1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


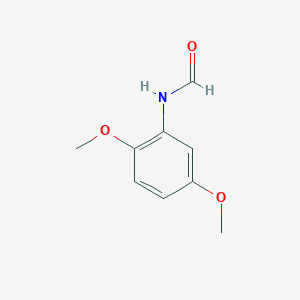
![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
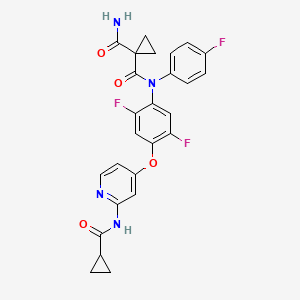
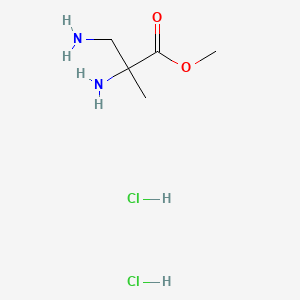
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine](/img/structure/B13912253.png)


![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
